

# Unveiling 4-Bromo-1-methylindolin-2-one: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-1-methylindolin-2-one

Cat. No.: B1287810

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Shanghai, China – December 27, 2025 – As a compound of interest within the broader class of indolin-2-ones, **4-Bromo-1-methylindolin-2-one** presents a unique scaffold for investigation in medicinal chemistry and drug discovery. This technical guide serves as a comprehensive introduction for researchers, scientists, and drug development professionals, summarizing its chemical properties, potential synthesis, and the known biological context of its parent structure. While specific biological data for this particular derivative remains limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests its potential as a valuable research chemical.

## Physicochemical Properties

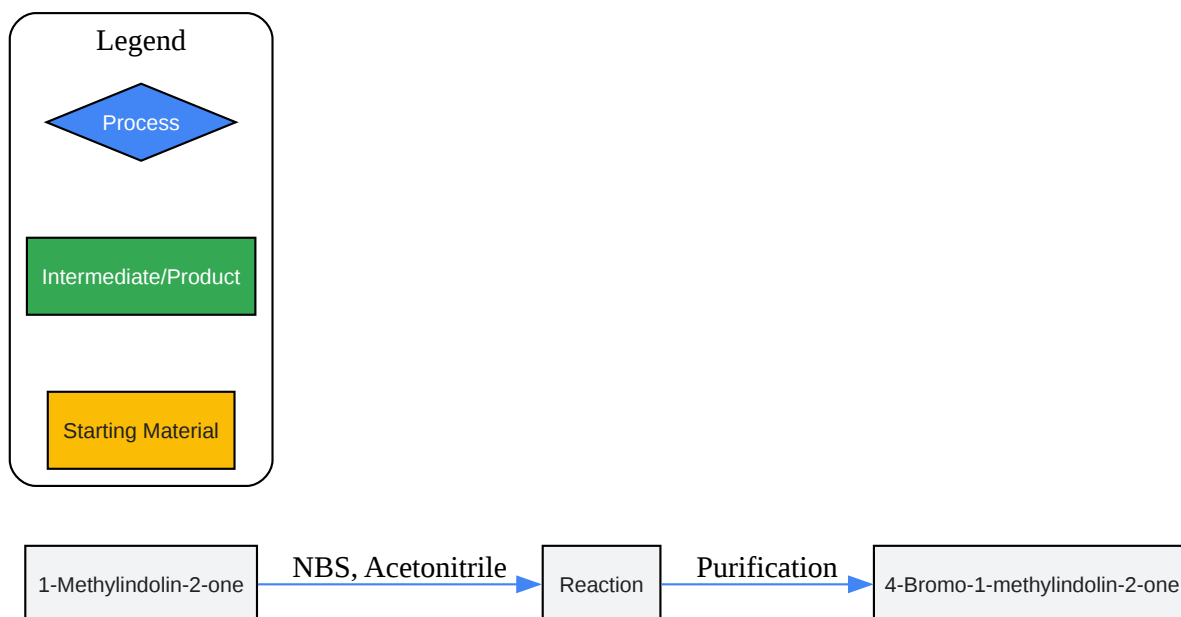
**4-Bromo-1-methylindolin-2-one** is a solid, typically appearing as a grey powder.<sup>[1]</sup> It is characterized by the following molecular and physical properties:

Property	Value	Source
CAS Number	884855-68-9	[2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO	[2]
Molecular Weight	226.1 g/mol	[2]
Appearance	Grey Solid	[1]
Storage	Room Temperature	[2]

## Synthesis and Spectroscopic Data

While a specific, peer-reviewed synthesis protocol for **4-Bromo-1-methylindolin-2-one** is not readily available in the surveyed literature, a potential synthetic route can be extrapolated from the synthesis of its isomer, 5-Bromo-1-methylindolin-2-one. The synthesis of the 5-bromo isomer involves the bromination of 1-methylindolin-2-one using N-bromosuccinimide (NBS) in an acetonitrile solvent.[3] It is plausible that modification of reaction conditions or the use of specific directing groups could favor the formation of the 4-bromo isomer.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthesis of **4-Bromo-1-methylindolin-2-one**.

Spectroscopic data for **4-Bromo-1-methylindolin-2-one**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry, are indicated to be available from various chemical suppliers.<sup>[4]</sup> However, detailed spectral assignments and interpretations are not currently published in scientific journals. Researchers are advised to acquire this data from the respective suppliers or through their own analytical characterization.

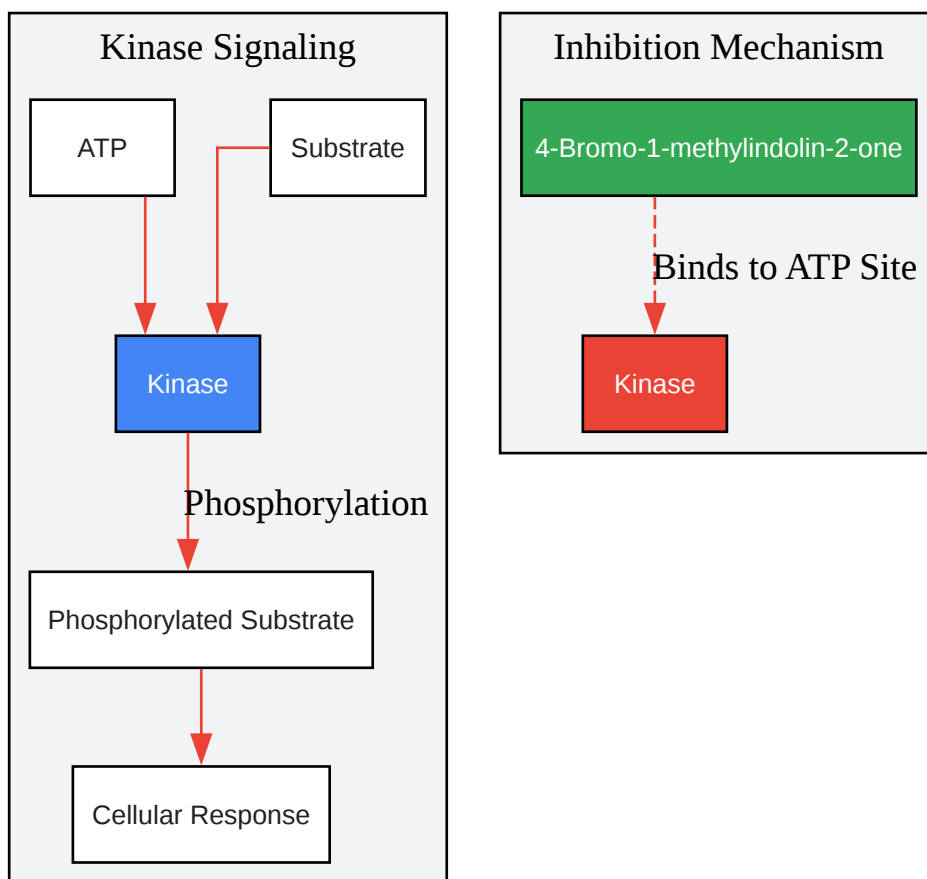
## Potential Biological Activity and Research Applications

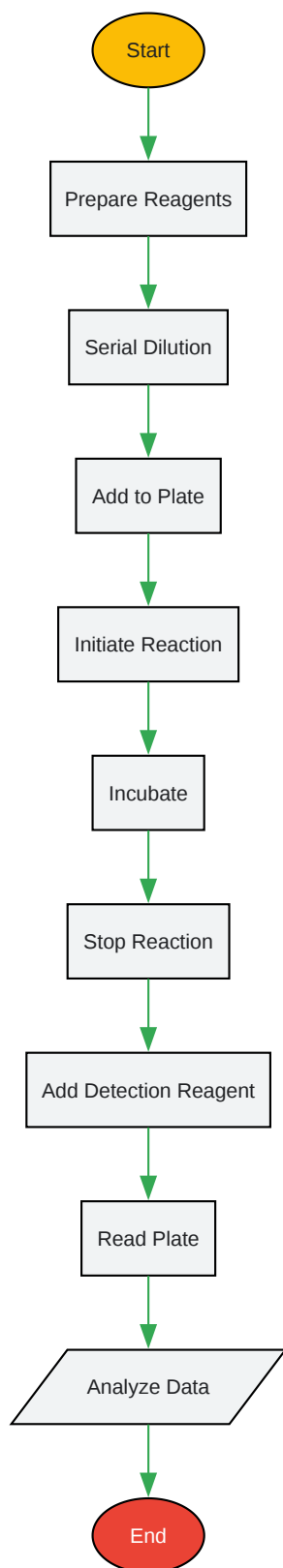
The indolin-2-one core is a well-established pharmacophore found in numerous compounds with significant biological activities. This structural motif is a key component of several approved drugs and clinical candidates, primarily recognized for their role as kinase inhibitors.

### Kinase Inhibition

The indolin-2-one scaffold is a privileged structure in the design of inhibitors targeting a variety of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.

Generalized Kinase Inhibition Pathway:





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Address: 3281 E Guasti Rd

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